Fmoc-D-Cys(Trt)-OH, also known as Nα-Fmoc-S-trityl-D-cysteine, is a key building block used in Fmoc solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique in organic chemistry and biochemistry for the creation of peptides and polypeptides, which are chains of amino acids. These chains play crucial roles in various biological processes, and the ability to synthesize them in the laboratory is essential for numerous research applications [].
Fmoc-D-Cys(Trt)-OH contains the following key components:
During Fmoc SPPS, Fmoc-D-Cys(Trt)-OH is attached to a solid resin support, followed by the sequential coupling of other protected amino acids in a predetermined order. The Fmoc group on the N-terminus is selectively removed using a mild acidic treatment, allowing the next amino acid to be coupled. This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the Trt group is removed from the cysteine side chain to obtain the final product [, ].
Fmoc-D-Cys(Trt)-OH is used in the synthesis of various peptides and polypeptides for diverse research purposes, including:
Fmoc-D-Cysteine(Trityl)-Hydroxyl, commonly referred to as Fmoc-D-Cys(Trt)-OH, is a derivative of the amino acid cysteine. The compound has the molecular formula C₃₇H₃₁NO₄S and a molecular weight of 585.71 g/mol. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a trityl (Trt) protecting group on the thiol side chain, which enhances its stability during peptide synthesis. This compound is primarily used in solid-phase peptide synthesis due to its ability to facilitate the formation of peptide bonds while minimizing side reactions .
The biological activity of Fmoc-D-Cys(Trt)-OH is primarily linked to its role as a building block in peptide synthesis. Cysteine residues are crucial in protein structure and function, often participating in disulfide bond formation that stabilizes protein conformation. Additionally, cysteine plays a role in redox reactions and is involved in various enzymatic processes. The presence of the D-enantiomer may influence the biological activity of peptides synthesized using this compound, potentially affecting their interaction with biological targets .
The synthesis of Fmoc-D-Cys(Trt)-OH typically involves several steps:
Alternative methods may include solid-phase synthesis techniques where the amino acid is attached to a resin, allowing for stepwise assembly of peptides .
Fmoc-D-Cys(Trt)-OH is widely used in:
Studies on Fmoc-D-Cys(Trt)-OH have shown that it can interact with various biological molecules through its thiol group. These interactions can lead to the formation of disulfide bonds with other cysteine residues, which is critical for maintaining protein structure and function. Additionally, research has indicated that peptides synthesized using this compound may exhibit specific binding affinities to receptors or enzymes, influencing their biological efficacy .
Several compounds share structural similarities with Fmoc-D-Cys(Trt)-OH, including:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
Fmoc-L-Cysteine(Trityl) | 103213-32-4 | 0.99 | L-enantiomer used similarly in peptide synthesis |
Fmoc-D-Cysteine | 167015-11-4 | 0.96 | Lacks trityl protection; simpler structure |
Trityl-Cysteine | 136050-67-4 | 0.95 | No Fmoc protection; used in different synthesis contexts |
S-Trityl-L-Cysteine | 53298-33-2 | 0.94 | Similar protective strategy without Fmoc |
Uniqueness: Fmoc-D-Cys(Trt)-OH stands out due to its combination of both Fmoc and Trt protective groups, allowing for greater versatility in peptide synthesis compared to other derivatives that may only have one type of protection or a different stereochemistry.